molecular formula C12H17Cl2N3O3S B1669746 Dabuzalgron hydrochloride CAS No. 219311-43-0

Dabuzalgron hydrochloride

Cat. No. B1669746
M. Wt: 354.3 g/mol
InChI Key: QFRMKDCRDUXTBR-UHFFFAOYSA-N
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Description

Dabuzalgron hydrochloride is a small molecule drug . It is a selective alpha-1A adrenergic receptor agonist . It was initially developed for the treatment of urinary incontinence .


Molecular Structure Analysis

The molecular formula of Dabuzalgron hydrochloride is C12H16ClN3O3S . Its exact mass is 353.0368 and its molecular weight is 354.2527 .

Safety And Hazards

Dabuzalgron hydrochloride may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRMKDCRDUXTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176344
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a.
Record name R450
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05469
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dabuzalgron hydrochloride

CAS RN

219311-43-0
Record name Dabuzalgron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabuzalgron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DABUZALGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]-methanesulfonamide hydrochloride was prepared from N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide in a manner similar to that described in Example 1 for the preparation of N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride from (3-aminophenoxy)acetonitrile.
Name
N-(6-chloro-3-cyanomethoxy-2-methylphenyl)-methanesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)phenyl] methanesulfonamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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